molecular formula C21H24O2 B601980 Ethynylestradiol Impurity M CAS No. 1818-11-7

Ethynylestradiol Impurity M

Cat. No. B601980
CAS RN: 1818-11-7
M. Wt: 308.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Ethynylestradiol Impurity M (EEM) is a synthetic estrogen that is commonly used in scientific research. It is a derivative of Ethynylestradiol, which is a synthetic estrogen that is used in birth control pills. EEM is used as a reference standard for analytical methods in the pharmaceutical industry. It is also used as a research tool in studies related to the effects of estrogen on various physiological processes.

Scientific Research Applications

Impurity Profiling and Characterization

Ethynylestradiol impurities are extensively studied for their characterization and profiling. The impurity profile of ethynodiol diacetate, which is closely related to ethynylestradiol, has been investigated using techniques like HPLC/UV/MS. These studies involve identifying and characterizing impurities such as the E and Z isomers of 17α-ethinyl-estr-4-ene-3β,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) and others (Babják et al., 2002). Additionally, the combined application of HPLC and NMR spectroscopy has been used for the impurity profiling of drugs, including ethynylestradiol derivatives (Görög et al., 1991).

Analytical Detection and Environmental Impact

Ethynylestradiol derivatives have been studied for enhancing analytical detection methods. The labeling of ethynylestradiol with metal carbonyl fragments, for instance, improves detection in HPLC separation (Osella et al., 1992). Furthermore, the presence and impact of ethynylestradiol in the environment, particularly as an endocrine disruptor, are significant areas of research. Studies have shown that ethynylestradiol can induce estrogenic effects even at trace levels in aquatic environments, raising concerns about its environmental impact (Schneider et al., 2004).

Electrochemical Methods for Determination

The development of electrochemical methods for the determination of ethynylestradiol is another area of research. For example, a study demonstrated the use of multi-wall carbon nanotubes in enhancing the electrochemical detection of ethynylestradiol, offering a novel and efficient method for its analysis (Sheng & Sheng, 2005).

Studies on Pharmacokinetics and Biological Effects

Research on the pharmacokinetics of ethynylestradiol, including its effects on the body, is also significant. Studies have examined how ethynylestradiol is processed in the body, its bioavailability, and its potential effects on various biological systems (Back et al., 1979).

properties

CAS RN

1818-11-7

Product Name

Ethynylestradiol Impurity M

Molecular Formula

C21H24O2

Molecular Weight

308.42

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

(8R,9S,13S,14S,17S)-3-cyanato-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-ol

Origin of Product

United States

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